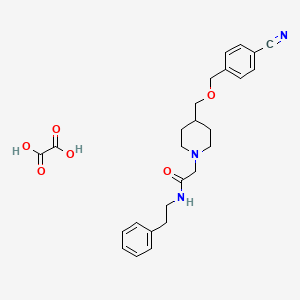

2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving “2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine” are not detailed in the available resources.Applications De Recherche Scientifique

Pharmacological Applications of Pyrazine Derivatives

Pyrazine derivatives, including "2-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyrazine," have been synthesized and evaluated for diverse pharmacological effects. These compounds have shown potential as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic agents. The class of pyrazine-based drugs has seen rapid growth in both the number of investigated compounds and the spectrum of biological activities. This expansion suggests that several pyrazine derivatives will soon enhance pharmaceutical offerings, especially as inhibitors of protein kinases for antiproliferative applications and inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015).

Food Industry Applications

In the food industry, pyrazines contribute to baking, roasted, and nutty flavors. Control strategies for pyrazine generation from the Maillard reaction have been emphasized, including the utilization of new reactants, modification of reaction conditions, and the adoption of emerging technologies such as ultrasound to promote pyrazine formation. These strategies are applicable for achieving controlled pyrazine levels in food processing, balancing between enhancing desirable flavors and minimizing the formation of harmful by-products (Yu et al., 2021).

Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyrazine derivatives, have demonstrated significant utility in organic synthesis, catalysis, and drug development. These compounds are involved in forming metal complexes, designing catalysts for asymmetric synthesis, and medicinal applications, showcasing anticancer, antibacterial, and anti-inflammatory activities. The diversity of biological activities offered by pyrazine derivatives underscores their potential in developing new therapeutics and in the advancement of organic chemistry (Li et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1-methylsulfonylpiperidin-3-yl)oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-17(14,15)13-6-2-3-9(8-13)16-10-7-11-4-5-12-10/h4-5,7,9H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOARWZIJJIJPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2850640.png)

![2-(4-fluorophenyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2850644.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile](/img/structure/B2850646.png)